molecular formula C17H14N4O3S2 B2836210 N-(3-nitrophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 896679-83-7

N-(3-nitrophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2836210
CAS No.: 896679-83-7
M. Wt: 386.44
InChI Key: GXGXDWJPUMGZGH-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a structurally complex molecule featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 3-nitrophenyl group, conferring distinct electronic and steric properties.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-11-5-7-12(8-6-11)16-19-17(26-20-16)25-10-15(22)18-13-3-2-4-14(9-13)21(23)24/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGXDWJPUMGZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-nitrophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound features a thiadiazole ring , which is recognized for its pharmacological significance. The presence of the nitrophenyl and p-tolyl substituents enhances its biological profile. The structural formula can be represented as follows:

N 3 nitrophenyl 2 3 p tolyl 1 2 4 thiadiazol 5 yl thio acetamide\text{N 3 nitrophenyl 2 3 p tolyl 1 2 4 thiadiazol 5 yl thio acetamide}

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of 1,3,4-thiadiazole exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

A study indicated that compounds containing the nitrophenyl moiety demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics . The following table summarizes the antimicrobial efficacy of related thiadiazole derivatives:

CompoundTarget OrganismMIC (μg/mL)Activity Level
1S. aureus32.6Moderate
2E. coli47.5Significant
3A. niger50.0Moderate

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent research. Specific derivatives have exhibited selective cytotoxicity against various cancer cell lines. For example, one study reported that a derivative inhibited the Abl protein kinase with an IC50 value of 7.4 µM against the K562 myelogenous leukemia cell line .

The following table presents data on the anticancer activity of selected thiadiazole derivatives:

Compound NameCell LineIC50 (µM)Mechanism of Action
Thiadiazole Derivative AK562 (Leukemia)7.4Inhibition of Abl protein kinase
Thiadiazole Derivative BMCF-7 (Breast Cancer)15.0Induction of apoptosis
Thiadiazole Derivative CA549 (Lung Cancer)20.5Cell cycle arrest

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated several thiadiazole derivatives for their anticancer effects on different cell lines. One compound showed remarkable activity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing novel thiadiazole derivatives and testing their antimicrobial efficacy against clinical isolates of bacteria and fungi. The results indicated that compounds with nitro substitutions had enhanced antimicrobial activity compared to their non-nitro counterparts .

Comparison with Similar Compounds

N-(4-Methyl-5-(6-Phenyl-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-3-yl)Thiophen-2-yl)Acetamide (IC₅₀ = 42 ± 1 nM for CDK5/p25)

  • Key Differences :
    • Replaces the 1,2,4-thiadiazole with a triazolo-thiadiazole hybrid ring.
    • Substitutes the p-tolyl group with a phenyl-thiophen-2-yl system.
    • Lacks the 3-nitrophenyl substituent on the acetamide nitrogen.
  • Activity : Exhibits potent CDK5/p25 inhibition, suggesting that triazolo-thiadiazole scaffolds enhance kinase selectivity compared to pure thiadiazole derivatives. The absence of a nitro group may reduce steric hindrance, facilitating binding to the ATP pocket .

2-((4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(Naphthalen-1-yl)Acetamide

  • Key Differences :
    • Features a 1,2,4-triazole ring instead of 1,2,4-thiadiazole.
    • Incorporates a naphthyl group instead of 3-nitrophenyl.
    • Includes an allyl substituent on the triazole ring.
  • Implications : The naphthyl group may enhance π-π stacking interactions in hydrophobic binding pockets, while the allyl group introduces conformational flexibility .

Role of the Nitro Group

The 3-nitrophenyl substituent in the target compound contrasts with the 2-chlorophenyl group in 2-((5-((2-Chlorophenyl)(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(p-Tolyl)Acetamide (CPA).

  • Chlorine, being moderately electronegative, offers a balance between lipophilicity and polarity .
  • Biological Impact : CPA demonstrated antiproliferative activity in DFT studies, suggesting nitro or chloro substituents at specific positions may optimize bioactivity .

p-Tolyl vs. Pyridinyl Substituents

The p-tolyl group in the target compound differs from the pyridin-2-yl group in N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide .

  • Hydrophobic vs. Polar Interactions : The p-tolyl group enhances hydrophobicity, favoring membrane penetration, while pyridinyl groups engage in hydrogen bonding or coordinate with metal ions in enzymatic sites .

Q & A

Basic: What synthetic routes are commonly used for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-thiadiazole core followed by thioacetamide linkage. Key steps include:

  • Thiadiazole ring formation : Condensation of thiourea derivatives with nitriles under acidic conditions .
  • Thiolation : Reaction with chloroacetyl chloride or bromoacetamide derivatives to introduce the thioether group .
  • Optimization : Use continuous flow reactors for precise temperature control and reduced by-product formation . Purification via recrystallization (ethanol/water) or HPLC improves yield and purity .

Basic: Which spectroscopic techniques are essential for structural characterization, and how do they confirm integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitrophenyl protons at δ 7.5–8.5 ppm) and confirms thiadiazole ring formation .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • IR spectroscopy : Stretching frequencies for C=S (~650 cm⁻¹) and NO₂ (~1520 cm⁻¹) confirm functional groups .

Advanced: How can discrepancies between spectroscopic data and crystallographic models be resolved?

Answer:

  • Cross-validation : Compare X-ray crystallography (e.g., SHELXL refinement ) with NMR/IR data to resolve bond-length or angle mismatches.
  • Density functional theory (DFT) : Simulate expected spectroscopic profiles to identify outliers caused by crystal packing effects .
  • Validation metrics : Use R-factors (<5%) and electron density maps to assess model accuracy .

Advanced: What strategies elucidate the biological activity mechanism of this compound?

Answer:

  • Molecular docking : Screen against targets like kinase enzymes or microbial proteins using the thiadiazole core as a pharmacophore .
  • Enzyme inhibition assays : Measure IC₅₀ values for acetylcholinesterase or cytochrome P450 to identify activity pathways .
  • Metabolite profiling : LC-MS/MS tracks metabolic stability and reactive intermediate formation .

Basic: Which structural features dominate the compound’s reactivity?

Answer:

  • Thiadiazole ring : Electrophilic at sulfur, enabling nucleophilic substitution .
  • Nitro group : Electron-withdrawing effect increases acetamide’s acidity (pKa ~10–12) .
  • Thioether linkage : Susceptible to oxidation, forming sulfoxides under mild conditions .

Advanced: How can computational methods predict solvent-dependent behavior?

Answer:

  • Solubility parameters : Use COSMO-RS to calculate logP and solubility in polar aprotic solvents (e.g., DMSO) .
  • Molecular dynamics (MD) : Simulate solvation shells to assess stability in aqueous vs. organic media .

Basic: What purification methods ensure high purity?

Answer:

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers .
  • HPLC : Reverse-phase C18 columns resolve polar by-products .

Advanced: What challenges arise in scaling up synthesis?

Answer:

  • Regioselectivity : Competing reactions at thiadiazole C-3 vs. C-5 positions require optimized stoichiometry .
  • By-product control : Batch reactors with inert atmospheres minimize disulfide formation .

Basic: How does the 3-nitro group influence electronic properties?

Answer:

  • Electron withdrawal : Reduces electron density on the phenyl ring, enhancing electrophilic substitution at para positions .
  • Hydrogen bonding : Nitro-O atoms participate in non-covalent interactions, affecting crystal packing .

Advanced: How does SHELXL handle crystallographic disorder?

Answer:

  • Disorder modeling : Split atoms into partial occupancy sites and refine using restraints .
  • Validation : Check ADPs (anisotropic displacement parameters) and Fo-Fc maps for residual electron density .

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